molecular formula C10H18O B1235673 Lavandulol CAS No. 498-16-8

Lavandulol

Cat. No.: B1235673
CAS No.: 498-16-8
M. Wt: 154.25 g/mol
InChI Key: CZVXBFUKBZRMKR-JTQLQIEISA-N
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Description

®-Lavandulol is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in lavender oil. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. The compound has the molecular formula C10H18O and features a chiral center, making it optically active.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Lavandulol can be synthesized through several methods, including:

    Hydrolysis of Lavandulyl Acetate: This method involves the hydrolysis of lavandulyl acetate using a base such as sodium hydroxide to yield ®-Lavandulol.

    Reduction of Lavandulal: Lavandulal can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to produce ®-Lavandulol.

Industrial Production Methods

In industrial settings, ®-Lavandulol is often extracted from lavender oil through steam distillation. The essential oil is then subjected to fractional distillation to isolate ®-Lavandulol.

Chemical Reactions Analysis

Types of Reactions

®-Lavandulol undergoes various chemical reactions, including:

    Oxidation: ®-Lavandulol can be oxidized to form lavandulal using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form lavandulane using strong reducing agents.

    Substitution: ®-Lavandulol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents.

Major Products Formed

    Oxidation: Lavandulal.

    Reduction: Lavandulane.

    Substitution: Halogenated derivatives of ®-Lavandulol.

Scientific Research Applications

®-Lavandulol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Comparison with Similar Compounds

®-Lavandulol can be compared with other similar monoterpenoid alcohols such as:

    Geraniol: Another monoterpenoid alcohol with a rose-like aroma, used in perfumery and flavoring.

    Linalool: Found in many essential oils, known for its floral scent and used in cosmetics and cleaning products.

    Citronellol: A monoterpenoid alcohol with a citrus-like aroma, used in insect repellents and fragrances.

Uniqueness

®-Lavandulol is unique due to its specific floral aroma and its presence in lavender oil, which distinguishes it from other monoterpenoid alcohols.

Properties

IUPAC Name

(2R)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVXBFUKBZRMKR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CO)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H](CO)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017547
Record name Lavandulol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-16-8
Record name (-)-Lavandulol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lavandulol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavandulol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAVANDULOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2QB7QHN63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (R)-Lavandulol interact with its target in insects, and what are the downstream effects?

A1: (R)-Lavandulol acts as an antagonist of the vine mealybug (Planococcus ficus) pheromone system. [] While not a pheromone itself, it disrupts the normal pheromone response by interfering with the binding of the primary pheromone components, (S)-lavandulyl senecioate [(S)-LS] and (S)-lavandulyl isovalerate [(S)-LI], to their olfactory receptors. [] This disrupts the male mealybug's ability to locate females, hindering mating and potentially controlling population growth.

Q2: What is the structural characterization of (R)-Lavandulol?

A2: (R)-Lavandulol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol. [, ] While the provided abstracts don't offer detailed spectroscopic data, it's characterized by a chiral center and a primary alcohol functional group. The stereochemistry at this chiral center dictates its biological activity.

Q3: Can you describe the synthesis of (R)-Lavandulol?

A3: Several synthetic routes to enantiomerically pure (R)-Lavandulol have been explored:

  • Asymmetric α-Alkylation: This method uses chiral auxiliaries like (2R)-N-(3'-methylbut-3'enoyl)-bornane-10,2-sultame to achieve diastereoselective alkylation of α,β-unsaturated esters, ultimately yielding (R)-Lavandulol. []
  • Lipase-catalyzed Resolution: Racemic lavandulol can be resolved into its enantiomers using lipase-catalyzed acylation with succinic anhydride. This enzymatic method selectively acylates the (S)-enantiomer, allowing for the isolation of enantiomerically pure (R)-Lavandulol. []
  • Enantio- and Diastereoselective Protonation: This approach employs photochemical reactions to generate specific diastereomers, which are then subjected to diastereoselective protonation, ultimately leading to the synthesis of (R)-Lavandulol. [, ]

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